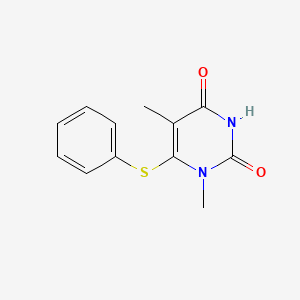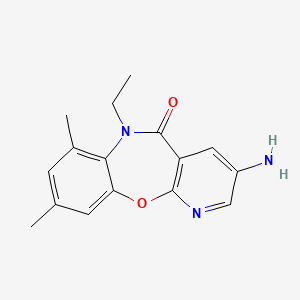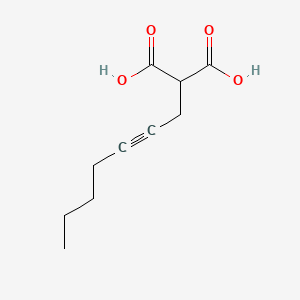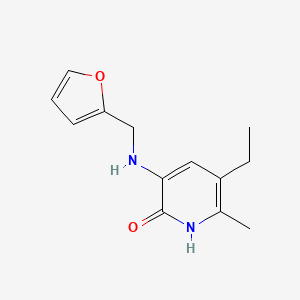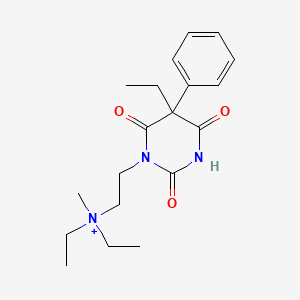
Barbetonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barbetonium can be synthesized through a series of chemical reactions involving the combination of specific reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process may include steps such as mixing, heating, cooling, and purification to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Barbetonium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used
Applications De Recherche Scientifique
Barbetonium has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Barbetonium involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Barbetonium can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
Phenobarbital: A barbiturate with anticonvulsant properties.
Pentobarbital: Another barbiturate used for its sedative and anesthetic effects.
This compound is unique due to its specific molecular structure and the range of applications it offers in different scientific fields.
Propriétés
Numéro CAS |
698336-41-3 |
|---|---|
Formule moléculaire |
C19H28N3O3+ |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
diethyl-[2-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)ethyl]-methylazanium |
InChI |
InChI=1S/C19H27N3O3/c1-5-19(15-11-9-8-10-12-15)16(23)20-18(25)21(17(19)24)13-14-22(4,6-2)7-3/h8-12H,5-7,13-14H2,1-4H3/p+1 |
Clé InChI |
UZNKYJAYFKROGA-UHFFFAOYSA-O |
SMILES canonique |
CCC1(C(=O)NC(=O)N(C1=O)CC[N+](C)(CC)CC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786516.png)
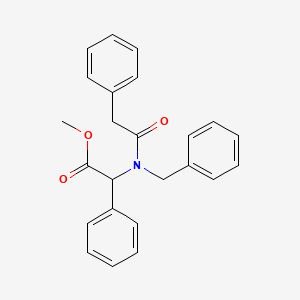
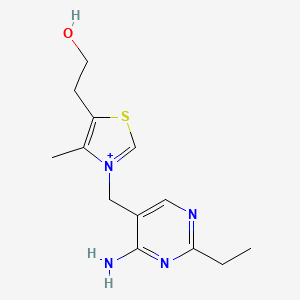
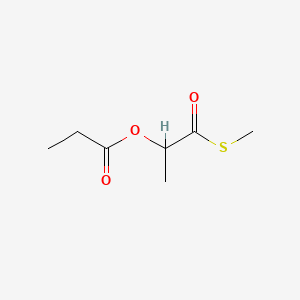

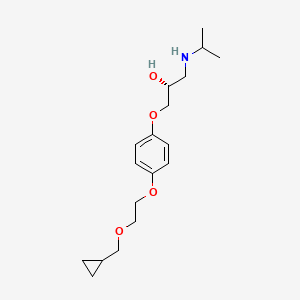
![sodium;2-[bis(2-hydroxyethyl)amino]ethanol;4-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]-4-oxo-2-sulfobutanoate](/img/structure/B12786556.png)

